Linker Length Defines Conjugation Geometry: Pomalidomide 4'-alkylC4-acid (C4) vs. Pomalidomide-5'-C8-acid (C8)
Pomalidomide 4'-alkylC4-acid features a specific 4-carbon alkyl linker (C4) between the pomalidomide CRBN-binding motif and the terminal carboxylic acid . This contrasts with analogs like Pomalidomide-5'-C8-acid, which incorporates an 8-carbon alkyl linker (C8) . The linker length is a critical determinant of PROTAC efficacy, directly impacting the spatial proximity of the ligase and target protein required for ternary complex formation and subsequent ubiquitination [1]. Systematic studies with CK1δ-targeting PROTACs have demonstrated that varying linker length (e.g., from C4 to PEG linkers) can drastically alter degradation efficiency [2], underscoring that the choice between a C4 and C8 linker is not trivial but a foundational design parameter with distinct experimental outcomes.
| Evidence Dimension | Linker Carbon Chain Length (Alkyl) |
|---|---|
| Target Compound Data | C4 (alkyl chain with 4 carbons) |
| Comparator Or Baseline | C8 (alkyl chain with 8 carbons) in Pomalidomide-5'-C8-acid |
| Quantified Difference | 4 additional carbon atoms; different molecular weight (Target: 373.37 g/mol; Comparator: 429.47 g/mol) |
| Conditions | Chemical structure definition as per vendor technical datasheets. |
Why This Matters
For procurement, this quantifiable difference in linker length dictates the achievable distance between ligase and target protein, a non-interchangeable variable that must align with specific PROTAC design hypotheses.
- [1] Arnold, M., et al. (2025). Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). Molecules, 30(22), 4452. View Source
- [2] Arnold, M., et al. (2025). Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). Molecules, 30(22), 4452. View Source
